

Metofenazate: A Comprehensive Technical Guide to its Physical and Chemical Properties

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Compound of Interest

Compound Name: Metofenazate

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Introduction

Metofenazate is a phenothiazine derivative that has been investigated for its antipsychotic and calmodulin inhibitory activities. A thorough understanding of its physical and chemical properties is fundamental for research, drug development, and analytical method development. This technical guide provides an in-depth overview of the core physicochemical characteristics of **Metofenazate**, detailed experimental protocols for their determination, and a visualization of its mechanism of action.

Chemical and Physical Properties

Metofenazate, with the IUPAC name 2-[4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethyl 3,4,5-trimethoxybenzoate, is a complex organic molecule. Its physicochemical properties are summarized in the table below. It is important to note that **Metofenazate** is often available as a difumarate salt, which can influence its properties such as molecular weight and solubility.

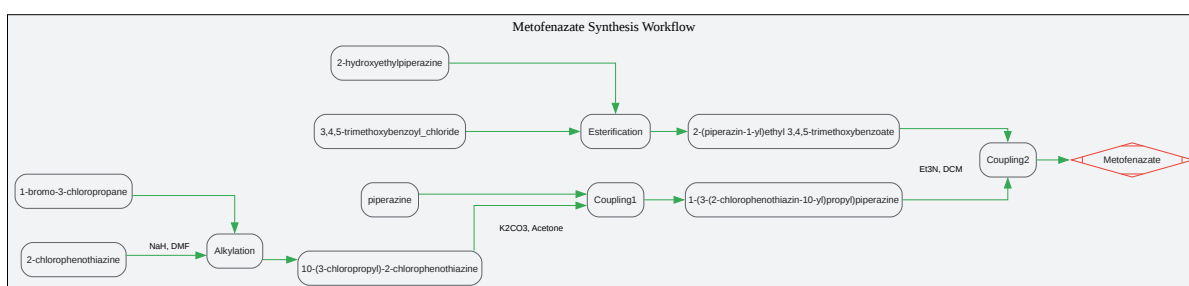
Property	Value	Salt Form	Reference
IUPAC Name	2-[4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethyl 3,4,5-trimethoxybenzoate	Base	[1]
CAS Number	388-51-2	Base	[2][3]
CAS Number	522-23-6	Difumarate	[2]
Molecular Formula	C ₃₁ H ₃₆ ClN ₃ O ₅ S	Base	[2][4]
Molecular Formula	C ₃₉ H ₄₄ ClN ₃ O ₁₃ S	Difumarate	[5]
Molecular Weight	598.15 g/mol	Base	[2][3][6]
Molecular Weight	830.3 g/mol	Difumarate	[5]
Appearance	Colorless to light yellow oil	Base	[3]
Melting Point	102-107 °C	Base	[2]
Boiling Point	Data not available	-	
Solubility	Soluble in DMSO (100 mg/mL)	Base	[3]
pKa	Data not available	-	
logP (predicted)	6.3	Base	[1]
Stereochemistry	Achiral	Difumarate	[7]

Experimental Protocols

Detailed experimental protocols are crucial for the accurate determination and verification of the physicochemical properties of **Metofenazate**. Below are generalized yet detailed methodologies for key experiments.

Synthesis of Metofenazate

The synthesis of **Metofenazate** can be achieved through a multi-step process, a general outline of which is provided below. This protocol is based on synthetic strategies for similar phenothiazine derivatives.



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A generalized workflow for the synthesis of **Metofenazate**.

Materials:

- 2-chlorophenothiazine
- 1-bromo-3-chloropropane
- Piperazine
- 2-hydroxyethylpiperazine
- 3,4,5-trimethoxybenzoyl chloride

- Sodium hydride (NaH)
- Potassium carbonate (K_2CO_3)
- Triethylamine (Et_3N)
- Dimethylformamide (DMF)
- Acetone
- Dichloromethane (DCM)
- Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

- Alkylation of 2-chlorophenothiazine: 2-chlorophenothiazine is reacted with 1-bromo-3-chloropropane in the presence of a strong base like sodium hydride in an anhydrous solvent such as DMF to yield 10-(3-chloropropyl)-2-chlorophenothiazine.
- Coupling with Piperazine: The resulting intermediate is then coupled with an excess of piperazine in a solvent like acetone with a base such as potassium carbonate to form 1-(3-(2-chlorophenothiazin-10-yl)propyl)piperazine.
- Esterification: In a separate reaction, 2-hydroxyethylpiperazine is esterified with 3,4,5-trimethoxybenzoyl chloride in the presence of a non-nucleophilic base like triethylamine in a solvent such as dichloromethane to produce 2-(piperazin-1-yl)ethyl 3,4,5-trimethoxybenzoate.
- Final Coupling: The two key intermediates are then coupled to yield **Metofenazate**.
- Purification: The crude product is purified using column chromatography on silica gel.

Determination of Melting Point

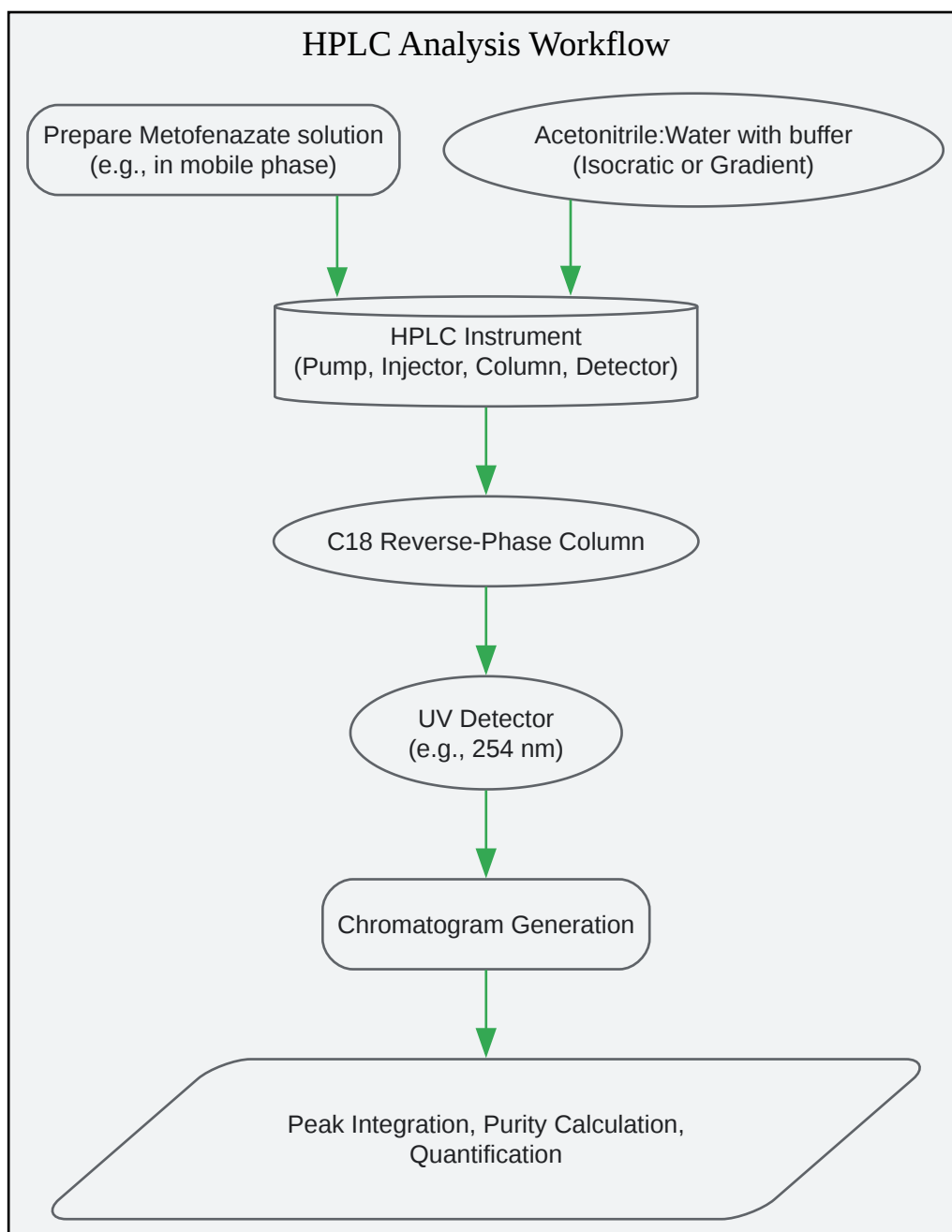
The melting point of **Metofenazate** can be determined using a standard capillary melting point apparatus.

Procedure:

- A small amount of the purified solid **Metofenazate** is packed into a capillary tube.
- The capillary tube is placed in the melting point apparatus.
- The temperature is gradually increased, and the range at which the substance melts is recorded. For **Metofenazate** base, a melting point of 102-107 °C has been reported[2].

High-Performance Liquid Chromatography (HPLC) Analysis

A reverse-phase HPLC method can be developed for the analysis of **Metofenazate** to determine its purity and for quantification in various matrices.



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A typical workflow for HPLC analysis of **Metofenazate**.

Instrumentation and Conditions (Example):

- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

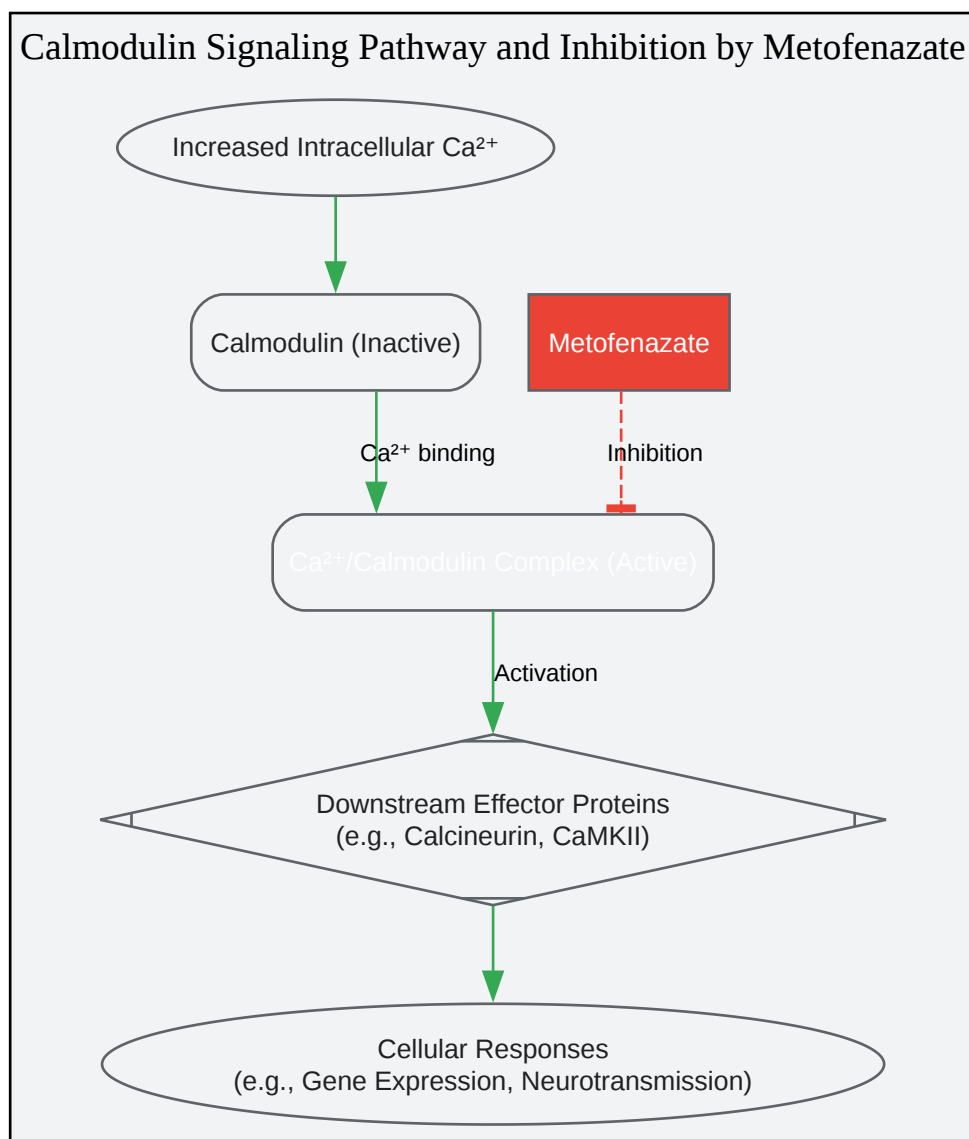
- Mobile Phase: A mixture of acetonitrile and a buffer (e.g., phosphate buffer, pH adjusted). The exact ratio can be optimized.
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at a wavelength where **Metofenazate** shows significant absorbance (e.g., 254 nm).
- Injection Volume: 20 µL.
- Temperature: Ambient.

Procedure:

- Standard and Sample Preparation: Prepare standard solutions of **Metofenazate** of known concentrations and the sample solution in the mobile phase or a compatible solvent.
- Chromatographic Run: Inject the standard and sample solutions into the HPLC system.
- Data Analysis: Analyze the resulting chromatograms to determine the retention time, peak area, and purity of **Metofenazate**.

Mechanism of Action: Calmodulin Inhibition

Metofenazate is known to be an inhibitor of calmodulin, a key calcium-binding protein involved in numerous cellular signaling pathways. By inhibiting calmodulin, **Metofenazate** can disrupt these pathways, which is believed to be the basis of its pharmacological effects.



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Inhibition of the Calmodulin signaling pathway by **Metofenazate**.

The binding of calcium ions to calmodulin induces a conformational change, activating it. The active Ca²⁺/Calmodulin complex then interacts with and modulates the activity of various downstream effector proteins, such as calcineurin and Ca²⁺/calmodulin-dependent protein kinases (CaMKs). **Metofenazate** exerts its inhibitory effect by binding to the active calmodulin complex, thereby preventing it from interacting with its target proteins and disrupting the downstream signaling cascade.

Conclusion

This technical guide provides a consolidated overview of the physical and chemical properties of **Metofenazate**, along with foundational experimental protocols for its synthesis and analysis. The visualization of its mechanism of action as a calmodulin inhibitor offers a clear perspective for researchers in the field. Further experimental determination of properties like boiling point, pKa, and logP, as well as detailed spectroscopic analysis, will be crucial for a more complete characterization of this compound and to facilitate its potential therapeutic applications.

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